molecular formula C28H37N7O3 B11084120 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11084120
M. Wt: 519.6 g/mol
InChI Key: AWTUURQQUOCLJL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine, pyrrolidine, and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H37N7O3

Molecular Weight

519.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H37N7O3/c1-36-23-9-7-22(8-10-23)33-16-18-35(19-17-33)28-31-26(30-27(32-28)34-14-4-5-15-34)29-13-12-21-6-11-24(37-2)25(20-21)38-3/h6-11,20H,4-5,12-19H2,1-3H3,(H,29,30,31,32)

InChI Key

AWTUURQQUOCLJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)NCCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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